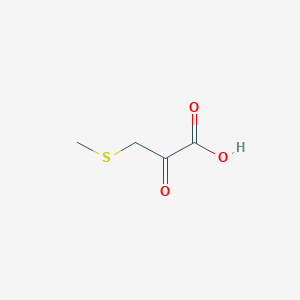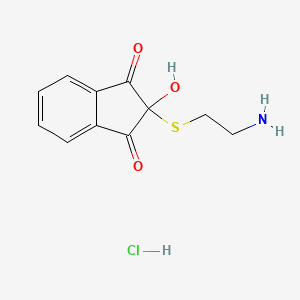
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is a derivative of 1,3-indandione, a compound known for its diverse biological and chemical properties. This compound is characterized by the presence of an aminoethylthio group and a hydroxyl group attached to the indandione core, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride typically involves the reaction of 1,3-indandione with 2-aminoethanethiol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of phase transfer catalysis (PTC) can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the aminoethylthio group allows for interactions with various biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Bromo-1,3-indandione: A derivative used in the synthesis of fused indenohterocycles.
2,2-Dibromo-1,3-indandione: Used to obtain spiro(1,3-indandione) derivatives.
Uniqueness
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is unique due to the presence of both the aminoethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
21919-04-0 |
|---|---|
Molekularformel |
C11H12ClNO3S |
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfanyl)-2-hydroxyindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C11H11NO3S.ClH/c12-5-6-16-11(15)9(13)7-3-1-2-4-8(7)10(11)14;/h1-4,15H,5-6,12H2;1H |
InChI-Schlüssel |
DSJWTSLBZKRKOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)SCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


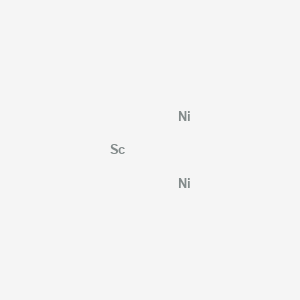
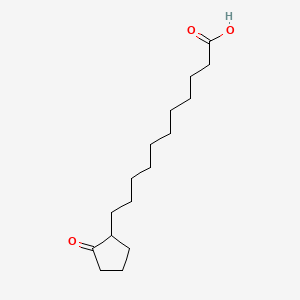


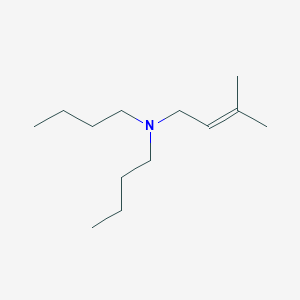
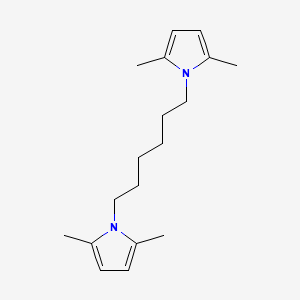
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
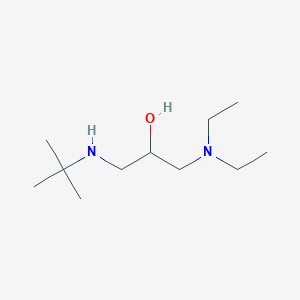
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
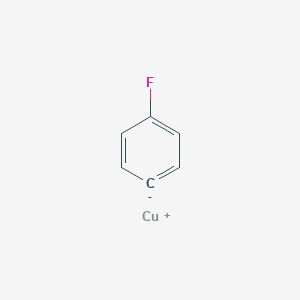
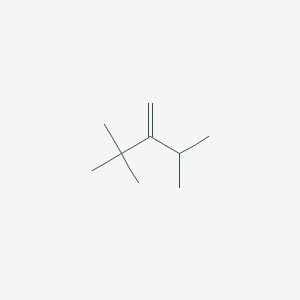
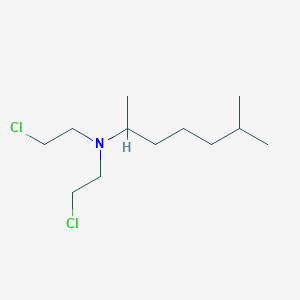
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
